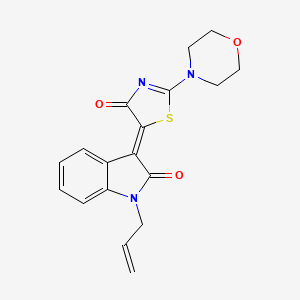![molecular formula C29H31N3O5S B11590252 1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11590252.png)
1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The thiadiazole ring is introduced via a condensation reaction with appropriate thiadiazole precursors.
- Reaction conditions: This step typically requires the use of dehydrating agents and elevated temperatures.
Attachment of Alkoxy Substituents:
- The ethoxy and methylbutoxy groups are introduced through nucleophilic substitution reactions.
- Reaction conditions: These reactions are usually performed in polar aprotic solvents, such as dimethyl sulfoxide (DMSO), at moderate temperatures.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The key steps include:
-
Formation of the Chromeno[2,3-c]pyrrole Core:
- Starting from a suitable chromene derivative, the chromeno[2,3-c]pyrrole core can be synthesized through cyclization reactions.
- Reaction conditions: Cyclization is often carried out in the presence of strong acids or bases, under reflux conditions.
Chemical Reactions Analysis
Types of Reactions: 1-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
-
Reduction:
- Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
- Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
-
Substitution:
- Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
- Common reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
1-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
-
Medicinal Chemistry:
- Potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
- Investigated for its anti-inflammatory and antioxidant properties.
-
Material Science:
- Used in the development of organic semiconductors and photovoltaic materials.
- Studied for its potential in organic light-emitting diodes (OLEDs) and other electronic devices.
-
Biological Research:
- Explored for its interactions with biological macromolecules, such as proteins and nucleic acids.
- Utilized in the study of cellular signaling pathways and molecular mechanisms of disease.
Mechanism of Action
The mechanism of action of 1-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways:
-
Molecular Targets:
- The compound may target enzymes such as kinases or proteases, inhibiting their activity.
- It can also bind to receptors or ion channels, modulating their function.
-
Pathways Involved:
- Inhibition of signaling pathways involved in cell proliferation, such as the MAPK/ERK pathway.
- Modulation of oxidative stress pathways, reducing the production of reactive oxygen species (ROS).
Comparison with Similar Compounds
1-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:
-
Chromeno[2,3-c]pyrrole Derivatives:
- These compounds share the chromeno[2,3-c]pyrrole core but differ in their substituents.
- Example: 1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE.
-
Thiadiazole Derivatives:
- Compounds with the thiadiazole ring but different core structures.
- Example: 2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE.
Uniqueness: The uniqueness of 1-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C29H31N3O5S |
|---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H31N3O5S/c1-6-35-22-15-18(11-12-21(22)36-14-13-16(2)3)24-23-25(33)19-9-7-8-10-20(19)37-26(23)28(34)32(24)29-31-30-27(38-29)17(4)5/h7-12,15-17,24H,6,13-14H2,1-5H3 |
InChI Key |
WREQZNYTAZMPDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C(C)C)OC5=CC=CC=C5C3=O)OCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(8-benzyl-5-cyano-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-N-propylpiperazine-1-carboxamide](/img/structure/B11590171.png)
![(5Z)-3-cyclohexyl-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11590178.png)

![1-[2-[(4-Methoxyphenyl)methyl]-2-methyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone](/img/structure/B11590193.png)
![2-[3-(3-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11590195.png)
![(2E)-2-cyano-N-cyclopentyl-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11590202.png)

![N-[2-methyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]benzenesulfonamide](/img/structure/B11590214.png)

![methyl (4Z)-4-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11590246.png)
![Ethyl 2-{4-[(ethoxycarbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11590263.png)
![N-(1,3-benzodioxol-5-yl)-2-(3-{(Z)-[2-(prop-2-en-1-ylcarbamothioyl)hydrazinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B11590268.png)
![(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11590271.png)
![1-(4-chlorophenyl)-7-(furan-2-yl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11590277.png)
